Cas no 2137082-53-0 (tert-butyl N-(1S)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate)

Tert-butyl N-(1S)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate is a chiral intermediate widely used in organic synthesis and pharmaceutical research. Its key advantages include high stereochemical purity, owing to the (1S)-configuration, which is critical for enantioselective applications. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The 3,5-difluorophenyl moiety contributes to its utility in designing bioactive molecules, particularly in medicinal chemistry for CNS and enzyme-targeting compounds. The ketone functionality at the 3-position offers versatility for further derivatization, making it a valuable building block in complex synthetic pathways. Its well-defined structure ensures reproducibility in research and industrial applications.
tert-butyl N-(1S)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate structure
2137082-53-0 structure
Product name:tert-butyl N-(1S)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate
CAS No:2137082-53-0
MF:C14H17F2NO3
MW:285.286491155624
CID:6405853
PubChem ID:165500264

tert-butyl N-(1S)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(1S)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate
    • tert-butyl N-[(1S)-1-(3,5-difluorophenyl)-3-oxopropyl]carbamate
    • EN300-1163796
    • 2137082-53-0
    • Inchi: 1S/C14H17F2NO3/c1-14(2,3)20-13(19)17-12(4-5-18)9-6-10(15)8-11(16)7-9/h5-8,12H,4H2,1-3H3,(H,17,19)/t12-/m0/s1
    • InChI Key: GFAONGXTEUFBAR-LBPRGKRZSA-N
    • SMILES: FC1C=C(C=C(C=1)[C@H](CC=O)NC(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 285.11764973g/mol
  • Monoisotopic Mass: 285.11764973g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4Ų
  • XLogP3: 2.1

tert-butyl N-(1S)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1163796-0.05g
tert-butyl N-[(1S)-1-(3,5-difluorophenyl)-3-oxopropyl]carbamate
2137082-53-0
0.05g
$900.0 2023-06-08
Enamine
EN300-1163796-0.1g
tert-butyl N-[(1S)-1-(3,5-difluorophenyl)-3-oxopropyl]carbamate
2137082-53-0
0.1g
$943.0 2023-06-08
Enamine
EN300-1163796-100mg
tert-butyl N-[(1S)-1-(3,5-difluorophenyl)-3-oxopropyl]carbamate
2137082-53-0
100mg
$943.0 2023-10-03
Enamine
EN300-1163796-2.5g
tert-butyl N-[(1S)-1-(3,5-difluorophenyl)-3-oxopropyl]carbamate
2137082-53-0
2.5g
$2100.0 2023-06-08
Enamine
EN300-1163796-1.0g
tert-butyl N-[(1S)-1-(3,5-difluorophenyl)-3-oxopropyl]carbamate
2137082-53-0
1g
$1070.0 2023-06-08
Enamine
EN300-1163796-250mg
tert-butyl N-[(1S)-1-(3,5-difluorophenyl)-3-oxopropyl]carbamate
2137082-53-0
250mg
$985.0 2023-10-03
Enamine
EN300-1163796-1000mg
tert-butyl N-[(1S)-1-(3,5-difluorophenyl)-3-oxopropyl]carbamate
2137082-53-0
1000mg
$1070.0 2023-10-03
Enamine
EN300-1163796-2500mg
tert-butyl N-[(1S)-1-(3,5-difluorophenyl)-3-oxopropyl]carbamate
2137082-53-0
2500mg
$2100.0 2023-10-03
Enamine
EN300-1163796-5000mg
tert-butyl N-[(1S)-1-(3,5-difluorophenyl)-3-oxopropyl]carbamate
2137082-53-0
5000mg
$3105.0 2023-10-03
Enamine
EN300-1163796-0.5g
tert-butyl N-[(1S)-1-(3,5-difluorophenyl)-3-oxopropyl]carbamate
2137082-53-0
0.5g
$1027.0 2023-06-08

Additional information on tert-butyl N-(1S)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate

Research Brief on tert-Butyl N-(1S)-1-(3,5-Difluorophenyl)-3-Oxopropylcarbamate (CAS: 2137082-53-0)

The compound tert-butyl N-(1S)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate (CAS: 2137082-53-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral carbamate derivative serves as a critical intermediate in the synthesis of biologically active molecules, particularly those targeting neurological and metabolic disorders. Recent studies have highlighted its utility in the development of novel protease inhibitors and modulators of protein-protein interactions, owing to its unique structural features and stereochemical properties.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of this compound as a key building block for the synthesis of gamma-secretase modulators, which are potential therapeutics for Alzheimer's disease. The (1S)-configuration of the molecule was found to be crucial for maintaining high enantioselectivity in subsequent synthetic steps, leading to improved pharmacological profiles of the final drug candidates. The 3,5-difluorophenyl moiety was particularly noted for its ability to enhance blood-brain barrier penetration, a critical factor for central nervous system-targeting drugs.

Recent advancements in synthetic methodology have significantly improved the production efficiency of tert-butyl N-(1S)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate. A 2024 report in Organic Process Research & Development described a novel asymmetric hydrogenation protocol that achieves >99% enantiomeric excess at scale, addressing previous challenges in large-scale production. This development is particularly important as the compound sees increasing demand from pharmaceutical companies developing next-generation neurological therapeutics.

Structural-activity relationship (SAR) studies utilizing this compound have revealed interesting insights into the importance of the tert-butyloxycarbonyl (Boc) protecting group in maintaining molecular stability during synthetic transformations. Researchers have found that the Boc group not only serves its traditional protecting function but also influences the conformational preferences of intermediate structures, affecting subsequent reaction outcomes. These findings were published in a recent issue of Bioorganic & Medicinal Chemistry Letters.

The compound's role in drug discovery extends beyond neurological applications. A 2023 patent application (WO202318765A1) describes its use in developing novel anti-diabetic agents, where the 3-oxopropyl moiety serves as a versatile handle for further functionalization. The difluorophenyl group was shown to contribute to enhanced binding affinity with peroxisome proliferator-activated receptors (PPARs), important targets in metabolic disease treatment.

Analytical characterization of tert-butyl N-(1S)-1-(3,5-difluorophenyl)-3-oxopropylcarbamate has also seen recent improvements. Advanced NMR techniques, including 19F-NMR and 2D-COSY, have been employed to better understand its solution-phase behavior and intermolecular interactions. These analytical advancements, reported in a 2024 Analytical Chemistry publication, are proving valuable for quality control in pharmaceutical manufacturing processes involving this intermediate.

Looking forward, researchers anticipate expanded applications of this compound in targeted protein degradation strategies (PROTACs) and covalent inhibitor development. Its structural features make it particularly suitable for linker construction in bifunctional molecules. Several preclinical studies currently underway are investigating these applications, with preliminary results expected in late 2024.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.